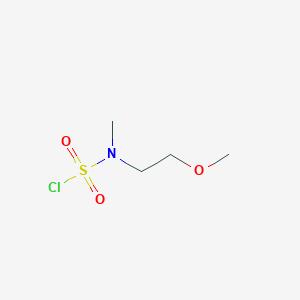
N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Vue d'ensemble
Description
The compound is a sulfamoyl chloride derivative. Sulfamoyl chlorides are a class of organic compounds that contain a sulfur atom, two oxygen atoms, a nitrogen atom, and a chloride atom. They are used as intermediates in the synthesis of various other compounds .
Chemical Reactions Analysis
Sulfamoyl chlorides are reactive towards nucleophiles due to the presence of the chloride leaving group .Applications De Recherche Scientifique
Novel Sulfonated Nanofiltration Membranes
Researchers have synthesized novel sulfonated aromatic diamine monomers, such as 2,5-bis(4-amino-2-trifluoromethyl-phenoxy)benzenesulfonic acid and 4,4′-bis(4-amino-2-trifluoromethyl-phenoxy)biphenyl-4,4′-disulfonic acid, which were used to prepare thin-film composite nanofiltration membranes. These membranes exhibited enhanced water flux due to improved surface hydrophilicity, facilitated by the sulfonated monomers, without compromising dye rejection efficiency. This development is significant for the treatment of dye solutions, indicating the role of sulfonated compounds in improving water purification technologies (Liu et al., 2012).
Solid-Phase Peptide Synthesis
Another study highlighted the utility of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch protecting group and linker for solid-phase peptide synthesis. This research demonstrates the compound's stability to trifluoroacetic acid (TFA) and its ease of removal under reductive acidolytic conditions, showcasing its application in peptide synthesis and potential for the development of pharmaceuticals (Thennarasu & Liu, 2010).
Computational Chemistry Studies
A computational study using density functional theory explored the mechanism of base-assisted displacement of chloride by alcohol in sulfinyl derivatives. This study provides insights into the chemical reactions that form chiral sulfoxides, contributing to the understanding of dynamic kinetic resolution processes. It underscores the compound's relevance in synthetic chemistry, particularly in the creation of chiral molecules (Balcells et al., 2006).
Methoxycarbonylsulfenyl Chloride Studies
The molecular structure and conformational properties of methoxycarbonylsulfenyl chloride were determined through a combination of gas electron diffraction, X-ray diffraction, and vibrational spectroscopy. This research contributes to the understanding of the structural and electronic characteristics of sulfenyl chlorides, which are important for the design of new chemical entities with specific properties (Erben et al., 2002).
Efficient Conversion to N-methoxy-N-methyl Amides
A method for converting sterically hindered carboxylic acids to N-methoxy-N-methyl amides showcases the compound's utility in organic synthesis. This process is efficient and provides a route to synthesize N-methoxy-N-methyl amides, which are valuable intermediates in the synthesis of various organic compounds (Woo, Fenster, & Dake, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEWZLQWJAZGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-methylsulfamoyl chloride | |
CAS RN |
355849-72-8 | |
| Record name | N-(2-methoxyethyl)-N-methylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















